

Spectroscopic Characterization of Furo[3,2-c]pyridine Compounds: A Technical Guide

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Compound of Interest

Compound Name: **Furo[3,2-c]pyridine**

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic methods used to characterize **Furo[3,2-c]pyridine** compounds, a class of heterocyclic motifs of increasing interest in medicinal chemistry.^[1] The **Furo[3,2-c]pyridine** scaffold is a versatile starting point for developing novel therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.^[1] Accurate structural elucidation and purity assessment are critical for advancing these compounds from discovery to clinical application. This document provides a framework for this characterization process, detailing common spectroscopic techniques, summarizing key quantitative data, and outlining standardized experimental protocols.

Core Spectroscopic Characterization Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of newly synthesized **Furo[3,2-c]pyridine** derivatives.^[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools for elucidating the precise molecular structure.^[1] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular formula of a compound by

providing a highly accurate mass-to-charge ratio.[\[1\]](#) Fragmentation patterns can also offer structural insights.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. It measures the absorption of infrared radiation, which excites molecular vibrations at characteristic frequencies.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within conjugated systems. The absorption maxima (λ_{max}) can be characteristic of the core heterocyclic structure and its substituents.[\[2\]](#)

Spectroscopic Data Summary for Furo[3,2-c]pyridine Derivatives

The following tables summarize quantitative data from the literature for representative **Furo[3,2-c]pyridine** derivatives. This data serves as a benchmark for researchers characterizing novel analogues.

Table 1: ^1H NMR Spectroscopic Data for Selected **Furo[3,2-c]pyridine** Derivatives (Solvent: CDCl_3)[\[2\]](#)

Compound	Chemical Shift (δ , ppm) and Multiplicity
Derivative 1	8.86 (s, 1H), 8.42–8.47 (m, 1H), 7.40–7.48 (m, 1H), 7.20–7.38 (m, 5H), 6.74 (s, 1H), 4.63 (s, 2H), 4.61 (s, 2H)

| Derivative 2 | 8.63 (d, J = 5.6 Hz, 2H), 7.80 (s, 2H), 7.47 (dd, J = 5.6, 0.8 Hz, 2H), 7.29–7.41 (m, 10H), 4.72 (s, 4H), 4.66 (s, 4H) |

Table 2: ^{13}C NMR Spectroscopic Data for Selected **Furo[3,2-c]pyridine** Derivatives (Solvent: CDCl_3)[\[2\]](#)

Compound	Chemical Shift (δ , ppm)
Derivative 1	159.6, 155.3, 144.7, 144.1, 137.4, 128.6, 128.2, 128.1, 125.5, 107.2, 103.8, 72.7, 64.2

| Derivative 2 | 161.2, 155.8, 151.4, 144.0, 137.7, 128.7, 128.1, 128.1, 124.4, 107.5, 107.2, 72.7, 64.4 |

Table 3: IR and High-Resolution Mass Spectrometry (HRMS) Data[2]

Compound	IR (cm^{-1})	HRMS (ESI-TOF) $[\text{M}+\text{H}]^+$
Derivative 1	3085–3010, 2985–2805, 1605–1585, 1270–1235	Not Reported

| Derivative 2 | 3140–2990, 2950–2860, 1595–1455, 1125 | Calculated: 477.1814, Found: 477.1819 |

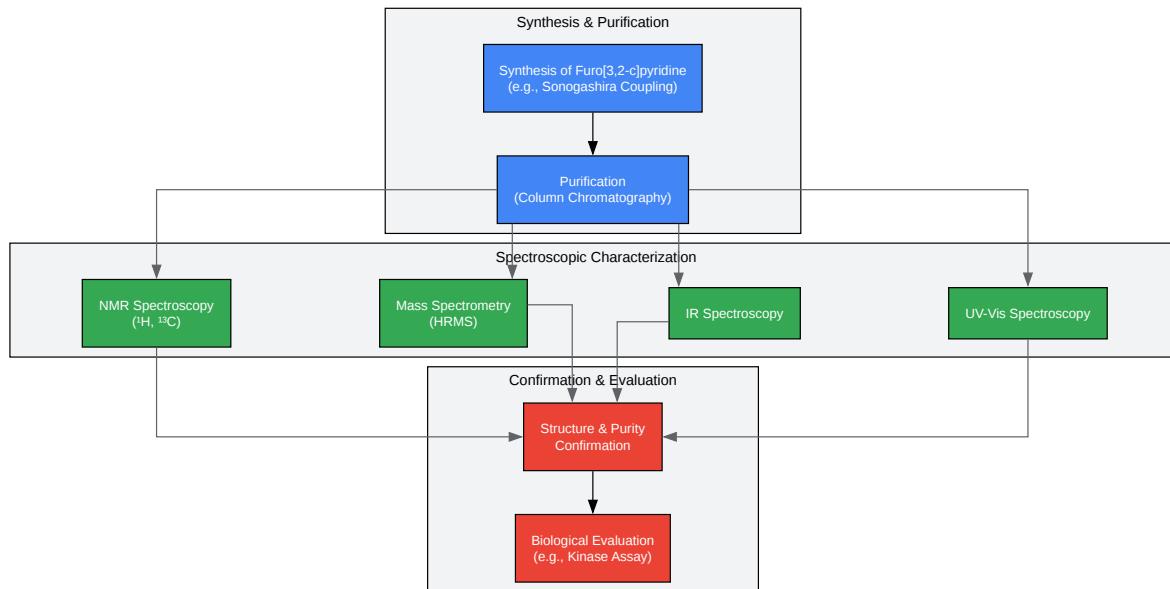
Table 4: UV-Vis Absorption and Emission Data[2]

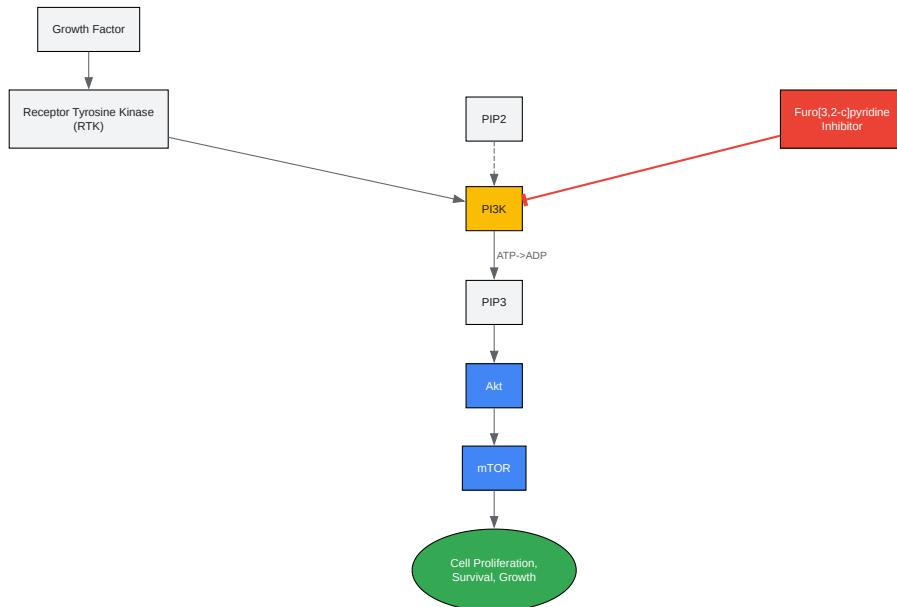
Compound	Absorption λ_{max} (nm)	Emission λ_{max} (nm)
Fully Conjugated Divalent Derivative	298	Not Reported

| N-oxide Derivative | ~250 | 388 |

Experimental Workflow and Protocols

The successful characterization of **Euro[3,2-c]pyridine** compounds follows a logical workflow from synthesis to biological evaluation.



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